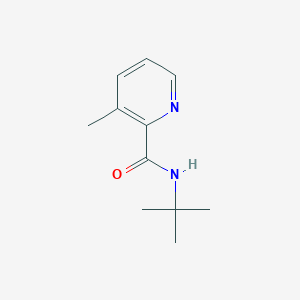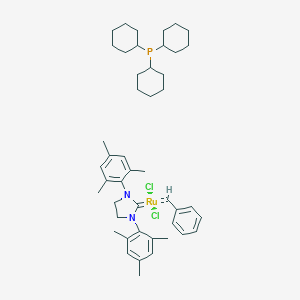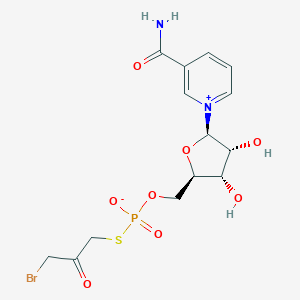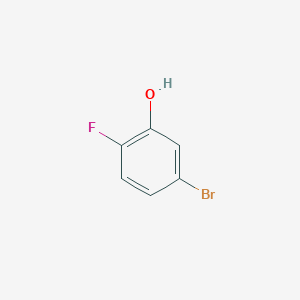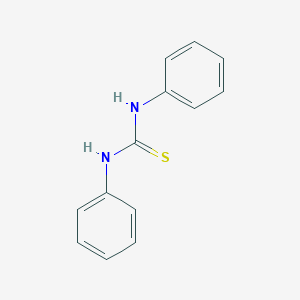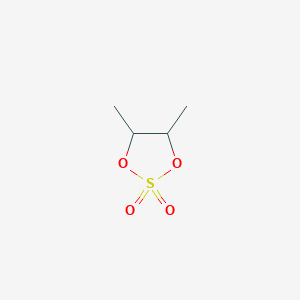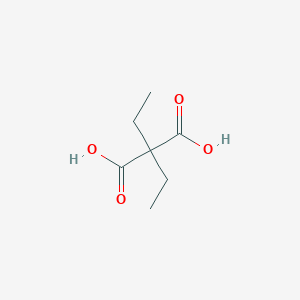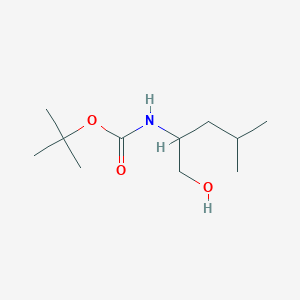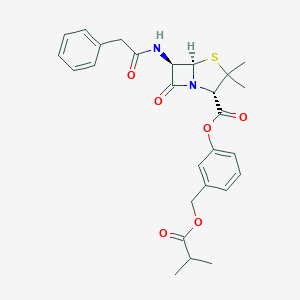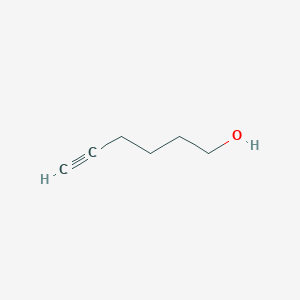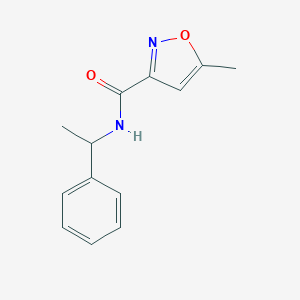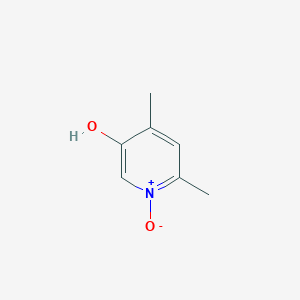
2,4-dimethyl-5-hydroxypyridine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-5-hydroxypyridine N-oxide (DMPO) is a stable free radical that is widely used in scientific research as a spin-trapping agent. DMPO is a small molecule that can react with a wide range of free radicals and reactive oxygen species (ROS), making it a valuable tool in the study of oxidative stress and related diseases.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-5-hydroxypyridine N-oxide is widely used in scientific research as a spin-trapping agent to study oxidative stress and related diseases. It can react with a wide range of free radicals and ROS, including superoxide, hydroxyl radical, and peroxynitrite. 2,4-dimethyl-5-hydroxypyridine N-oxide is used in a variety of research fields, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
2,4-dimethyl-5-hydroxypyridine N-oxide works by trapping free radicals and ROS, forming stable adducts that can be detected and analyzed. The reaction between 2,4-dimethyl-5-hydroxypyridine N-oxide and free radicals is a one-electron transfer process, which produces a stable 2,4-dimethyl-5-hydroxypyridine N-oxide radical adduct. The adduct can be detected using a variety of techniques, including electron paramagnetic resonance (EPR) spectroscopy and mass spectrometry.
Biochemische Und Physiologische Effekte
2,4-dimethyl-5-hydroxypyridine N-oxide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It can protect cells from oxidative stress and reduce inflammation. 2,4-dimethyl-5-hydroxypyridine N-oxide has also been shown to have neuroprotective and cardioprotective effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethyl-5-hydroxypyridine N-oxide has several advantages for lab experiments. It is a stable free radical that can react with a wide range of free radicals and ROS, making it a valuable tool for studying oxidative stress and related diseases. 2,4-dimethyl-5-hydroxypyridine N-oxide is also relatively inexpensive and easy to use. However, there are some limitations to using 2,4-dimethyl-5-hydroxypyridine N-oxide in lab experiments. It can react with other molecules in the cell, leading to false positives. 2,4-dimethyl-5-hydroxypyridine N-oxide also has a short half-life, which can limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethyl-5-hydroxypyridine N-oxide. One area of interest is the development of new spin-trapping agents that are more selective and have longer half-lives. Another area of interest is the use of 2,4-dimethyl-5-hydroxypyridine N-oxide in clinical studies to evaluate its potential therapeutic benefits. 2,4-dimethyl-5-hydroxypyridine N-oxide may also have applications in the development of new drugs for the treatment of oxidative stress-related diseases.
Synthesemethoden
2,4-dimethyl-5-hydroxypyridine N-oxide can be synthesized by the reaction of 2,4-dimethylpyridine with hydrogen peroxide in the presence of a catalyst such as iron or copper. The reaction produces 2,4-dimethyl-5-hydroxypyridine N-oxide as a stable free radical, which can be purified and used in scientific research.
Eigenschaften
CAS-Nummer |
143509-34-6 |
|---|---|
Produktname |
2,4-dimethyl-5-hydroxypyridine N-oxide |
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
4,6-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3 |
InChI-Schlüssel |
VEKLLMQPVFQSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
Kanonische SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
Synonyme |
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



